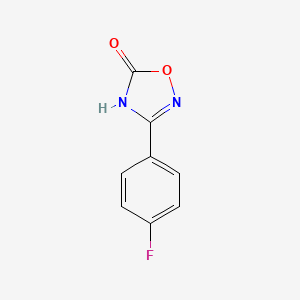

3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-ol

Description

Nuclear Magnetic Resonance Spectral Analysis

Nuclear Magnetic Resonance spectroscopy provides detailed information about the molecular structure and dynamics of this compound through analysis of nuclear spin interactions in applied magnetic fields. Proton Nuclear Magnetic Resonance analysis reveals distinct resonance patterns corresponding to the aromatic protons of the fluorinated phenyl ring and any exchangeable protons associated with the oxadiazole moiety.

The aromatic region of the proton Nuclear Magnetic Resonance spectrum typically exhibits characteristic splitting patterns resulting from the fluorine substitution on the phenyl ring. The presence of the fluorine atom introduces both through-bond and through-space coupling effects that influence the chemical shifts and multiplicities of neighboring protons. Fluorine-19 Nuclear Magnetic Resonance spectroscopy provides direct observation of the fluorine environment, offering insights into the electronic environment surrounding the fluorine substituent.

The chemical shift values for aromatic protons in fluorinated systems are influenced by the electron-withdrawing nature of the fluorine atom, which affects the local magnetic environment through inductive and mesomeric effects. Integration patterns in the Nuclear Magnetic Resonance spectrum confirm the relative numbers of protons in different environments, supporting structural assignments and purity assessments for synthetic samples.

Infrared Vibrational Frequency Mapping

Infrared spectroscopy reveals the vibrational characteristics of this compound through analysis of molecular vibrations in the mid-infrared region spanning 4000-400 cm⁻¹. The technique provides fingerprint identification of functional groups and reveals detailed information about molecular structure and intermolecular interactions.

Characteristic absorption bands for the compound include aromatic carbon-hydrogen stretching vibrations typically observed in the region 3100-3000 cm⁻¹, with experimental frequencies appearing around 3059 cm⁻¹ for related fluorinated oxadiazole compounds. The aromatic carbon-carbon stretching modes manifest as multiple bands in the 1600-1400 cm⁻¹ region, while carbon-hydrogen bending vibrations for aromatic systems appear at frequencies including 1481, 1409, 1278, 1149, 1076, and 1014 cm⁻¹.

The carbon-fluorine stretching mode represents a distinctive feature of fluorinated aromatic compounds, typically appearing around 1197 cm⁻¹ based on theoretical calculations for related structures. The oxadiazole ring system contributes specific vibrational modes associated with the nitrogen-oxygen and carbon-nitrogen bonds within the heterocyclic framework. Theoretical frequency calculations using Density Functional Theory methods with appropriate basis sets provide computed vibrational frequencies that correlate well with experimental observations.

Mass Spectrometric Fragmentation Patterns

Mass spectrometry analysis of this compound provides molecular weight confirmation and structural information through fragmentation pattern analysis. The molecular ion peak appears at mass-to-charge ratio 180, corresponding to the intact molecular structure. Various ionization modes generate different adduct ions that facilitate detection and identification processes.

Predicted collision cross-sections for different adduct forms include [M+H]⁺ at mass-to-charge ratio 181.04079 with a predicted collision cross-section of 131.0 Ų, [M+Na]⁺ at 203.02273 with 142.0 Ų, and [M-H]⁻ at 179.02623 with 134.0 Ų. Additional adduct forms such as [M+NH₄]⁺, [M+K]⁺, and various other ionic species provide complementary information for compound identification and quantification.

Fragmentation pathways involve characteristic losses associated with the functional groups present in the molecule, including potential loss of the fluorine atom, fragmentation of the oxadiazole ring, and cleavage at the connection between the phenyl and oxadiazole moieties. The collision cross-section values provide three-dimensional structural information that complements the mass spectral data for comprehensive molecular characterization.

Computational Chemistry Insights

Density Functional Theory Optimization

Density Functional Theory calculations provide detailed insights into the optimized molecular geometry and electronic structure of this compound. Computational studies using the B3LYP functional with 6-311++G(d,p) basis sets have been successfully applied to related fluorinated oxadiazole compounds, demonstrating excellent agreement between theoretical and experimental structural parameters.

The optimized molecular geometry reveals specific bond lengths and angles that characterize the electronic structure of the compound. For related 4-fluorophenyl oxadiazole systems, carbon-oxygen bond lengths in the oxadiazole ring typically range from 1.366 to 1.368 Angstroms, while the carbon-fluorine bond length measures approximately 1.352 Angstroms. The aromatic carbon-carbon bond lengths in the fluorinated phenyl ring span 1.386-1.402 Angstroms, reflecting the electronic effects of fluorine substitution.

Computational analysis demonstrates that the molecular structure adopts a planar configuration with minimal deviation from planarity across the conjugated system. The dihedral angles between the phenyl ring and oxadiazole moiety approach zero degrees, indicating effective conjugation between these aromatic systems. The calculated ground state energy and geometric parameters provide fundamental thermodynamic and structural data that support experimental characterization efforts.

Properties

IUPAC Name |

3-(4-fluorophenyl)-4H-1,2,4-oxadiazol-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5FN2O2/c9-6-3-1-5(2-4-6)7-10-8(12)13-11-7/h1-4H,(H,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBECIGMDRLTGJI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NOC(=O)N2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

185557-63-5 | |

| Record name | 3-(4-fluorophenyl)-1,2,4-oxadiazol-5-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

General Synthesis Approaches for Oxadiazoles

Oxadiazoles can be synthesized through several general methods, including the reaction of amidoximes with carboxylic acids or their derivatives. Here are some common approaches:

Method 1: Amidoxime and Carboxylic Acid Derivatives Reaction

- This method involves the condensation of an amidoxime with a carboxylic acid derivative, such as an anhydride or acid chloride, to form the oxadiazole ring.

Method 2: [3 + 2] Cycloaddition

- This approach involves the cycloaddition of a nitrile oxide with an alkene or alkyne to form the oxadiazole ring.

Characterization Techniques

Once synthesized, the compound can be characterized using various spectroscopic techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Both $${}^{1}$$H and $${}^{13}$$C NMR can provide detailed structural information about the compound.

-

- Useful for identifying functional groups such as the hydroxyl group and the oxadiazole ring.

-

- Provides molecular weight and fragmentation patterns.

Data Table for Characterization

| Technique | Expected Data |

|---|---|

| $${}^{1}$$H NMR | Signals corresponding to aromatic protons and hydroxyl group |

| $${}^{13}$$C NMR | Signals for aromatic carbons, oxadiazole ring carbons, and hydroxyl-bearing carbon |

| IR Spectroscopy | Peaks for C=N, C-O, and OH stretching |

| MS | Molecular ion peak corresponding to the molecular weight of the compound |

Chemical Reactions Analysis

Types of Reactions

3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-ol can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the oxadiazole ring to other functional groups.

Substitution: The fluorophenyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like halogens, alkylating agents, or nucleophiles can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups onto the fluorophenyl ring.

Scientific Research Applications

3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-ol has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound has potential as a bioactive molecule with antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its use in drug development, particularly for its potential anti-inflammatory and analgesic effects.

Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects . The exact molecular pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Table 1: Structural and Electronic Comparisons

| Compound | Key Substituents | LogP* (Predicted) | Bioactivity Highlights |

|---|---|---|---|

| 3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-ol | 4-Fluorophenyl, -OH | 1.8 | N/A (limited data) |

| ADX47273 | 4-Fluorophenyl, piperidinyl | 3.5 | CNS tool compound |

| C22 | 4-Fluorophenyl, piperidine-carboxamide | 2.9 | Antituberculosis (IC50: 4.35 μM) |

| 3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-ol | 4-Chlorophenyl, -OH | 2.3 | N/A |

*LogP values estimated using substituent contributions.

Antituberculosis Activity

- C22 exhibits higher binding affinity (−9.2 kcal/mol) to Mycobacterium tuberculosis targets compared to maritinone (−8.5 kcal/mol) and other analogs, attributed to its piperidine-carboxamide group enhancing target interactions .

- Chalcone derivatives (e.g., 2j: (E)-1-(4-bromo-2-hydroxy-5-iodophenyl)-3-(4-fluorophenyl)propanone) with 4-fluorophenyl substitutions show IC50 values as low as 4.7 μM, suggesting fluorine’s role in enhancing potency via electronegativity and hydrophobic interactions .

CNS Activity

- ADX47273 is utilized as a metabotropic glutamate receptor 5 (mGluR5) modulator, highlighting the oxadiazole scaffold’s versatility in CNS drug design .

Pharmacokinetic and Toxicity Profiles

- C22 demonstrates favorable Drug-likeness (Lipinski violations: 0) and ADMET properties (low hepatotoxicity risk), making it a promising lead compound .

- Hydroxyl-containing analogs like the target compound may exhibit higher metabolic clearance due to phase II conjugation, whereas ADX47273’s lipophilicity extends half-life .

Biological Activity

Overview

3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-ol is a heterocyclic compound that has garnered attention for its diverse biological activities. The presence of the 4-fluorophenyl group enhances its pharmacological potential, making it a candidate for various therapeutic applications. This article explores the biological activity of this compound, including its mechanisms of action, synthesis methods, and relevant case studies.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. It can inhibit enzymes involved in key biochemical pathways, which may lead to various therapeutic effects:

- Antimicrobial Activity : Similar compounds have demonstrated significant antibacterial effects against pathogens like Escherichia coli and Pseudomonas aeruginosa .

- Anticancer Properties : Research indicates potential anticancer effects, with derivatives showing activity against various cancer cell lines .

- Anti-inflammatory Effects : The compound may modulate inflammatory pathways by inhibiting certain enzymes .

Synthesis Methods

The synthesis of this compound typically involves the cyclization of appropriate precursors. A common method includes:

- Reaction of 4-Fluorobenzohydrazide : This compound reacts with cyanogen bromide in the presence of a base.

- Cyclization : The reaction leads to the formation of the oxadiazole ring under controlled conditions.

Industrial production may utilize continuous flow reactors to enhance yield and purity .

Biological Activity Data

Case Studies

- Anticancer Activity : In a study evaluating various oxadiazole derivatives, this compound exhibited potent cytotoxicity against multiple cancer cell lines with IC50 values indicating significant effectiveness at low concentrations .

- Antimicrobial Studies : Research on structurally related compounds showed that those with an oxadiazole ring demonstrated broad-spectrum antimicrobial activity, suggesting that this compound may possess similar properties .

- Inflammatory Pathway Modulation : The compound's ability to inhibit enzymes involved in inflammatory processes has been documented, indicating potential use in treating inflammatory diseases .

Q & A

Q. Table 1. Comparative Synthetic Yields Under Different Conditions

| Method | Solvent | Catalyst | Temp (°C) | Yield (%) | Purity (%) |

|---|---|---|---|---|---|

| Conventional Reflux | Ethanol | Pyridine | 80 | 72 | 95 |

| Microwave-Assisted | DMF | None | 100 | 85 | 98 |

| Sonochemical | CHCl | KCO | 50 | 68 | 92 |

Q. Table 2. Key Spectroscopic Data for Structural Confirmation

| Technique | Key Signals | Reference |

|---|---|---|

| H NMR (DMSO-d) | δ 8.42 (s, 1H, C5-H), 7.89 (d, J=8.5 Hz, 2H, Ar-H) | |

| FT-IR | 1625 cm (C=N), 1250 cm (C-F) |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.